1,3-Thiazolin-4-one-2-acetonitrile

Catalog No.
S715250
CAS No.
74246-64-3
M.F
C5H4N2OS
M. Wt
140.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Thiazolin-4-one-2-acetonitrile

CAS Number

74246-64-3

Product Name

1,3-Thiazolin-4-one-2-acetonitrile

IUPAC Name

2-(4-oxo-1,3-thiazol-2-yl)acetonitrile

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

InChI

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1,3H2

InChI Key

LXFWWRBPFWGVJT-UHFFFAOYSA-N

SMILES

C1C(=O)N=C(S1)CC#N

Canonical SMILES

C1C(=O)N=C(S1)CC#N

Application in Organic Chemistry

Field: Organic Chemistry

Summary: The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, which is structurally similar to the compound , was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

Methods: The synthetic procedure involved the cyclization of a glycine-derived enamino amide .

Results: The experiment resulted in a high yield and operational simplicity .

Biological Evaluation of Thiazole Derivatives

Field: Medicinal Chemistry

Summary: Thiazoles, a group of azole heterocycles, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Methods: The synthesis of thiazole-based heterocyclic scaffolds involves various chemical reactions .

Results: Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Methods: The synthesis of imidazole and its derivatives involves various chemical reactions .

Results: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biological Evaluation of Thiazole Derivatives

Summary: Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Results: Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

1,3-Thiazolin-4-one-2-acetonitrile features a five-membered ring containing both sulfur and nitrogen atoms. The compound is recognized for its potential as a precursor in various organic syntheses and its pharmacological significance. The thiazole ring structure contributes to its reactivity and interaction with biological systems.

Typical of thiazole derivatives. Notably:

  • Electrophilic Substitution: Electrophilic aromatic substitution can occur at the C-5 position of the thiazole ring when activated by electron-donating groups .
  • Nucleophilic Attack: The C-2 position is susceptible to nucleophilic attacks, facilitating the formation of various derivatives .
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, often utilizing catalysts such as palladium or copper .

1,3-Thiazolin-4-one-2-acetonitrile exhibits a range of biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, making it a candidate for antibiotic development .
  • Antiprotozoal Activity: Research indicates potential efficacy against protozoan infections, highlighting its importance in medicinal chemistry .
  • Anti-inflammatory Effects: Some derivatives of thiazoles have shown anti-inflammatory properties, suggesting broader therapeutic applications .

The synthesis of 1,3-thiazolin-4-one-2-acetonitrile can be achieved through various methods:

  • Hantzsch Reaction: This method involves the reaction of thioamides with α-haloketones to form thiazole derivatives .
  • Cyclization from Acetonitrile: Acetonitrile can act as a solvent and reactant in the synthesis of thiazole derivatives through nucleophilic substitution mechanisms .
  • Copper-Catalyzed Reactions: Recent studies have explored copper-catalyzed cyclization reactions that yield thiazole derivatives from simpler precursors .

The compound finds applications in several fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is explored as a lead compound for drug development.
  • Agricultural Chemicals: Its biological activity may also extend to agricultural applications as a pesticide or herbicide.
  • Material Science: Thiazole derivatives are investigated for their potential use in organic electronics and materials science due to their electronic properties.

Interaction studies have focused on how 1,3-thiazolin-4-one-2-acetonitrile interacts with various biological targets:

  • Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
  • Enzyme Inhibition: Studies have shown that certain thiazole derivatives can inhibit specific enzymes involved in disease pathways, aiding in drug design efforts .

Several compounds share structural similarities with 1,3-thiazolin-4-one-2-acetonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
ThiazoleFive-membered ringBasic structure with diverse substituents
2-AminothiazoleAmino-substitutedEnhanced reactivity due to amino group
4-ThiazolidinoneSaturated ringContains an additional nitrogen atom
2-AcetylthiazoleAcetyl-substitutedAcetyl group enhances lipophilicity

1,3-Thiazolin-4-one-2-acetonitrile is unique due to its specific acetonitrile substitution and the positioning of functional groups that influence its reactivity and biological activity.

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal]

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15

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